Field: Organic Chemistry.
Application: This compound is an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole.
Field: Medicinal Chemistry.
Field: Pharmaceutical Sciences.
3-Methyl-4-(methylsulfonamido)benzoic acid is an aromatic sulfonamide compound characterized by a methyl group and a methylsulfonamido functional group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 215.23 g/mol. The compound's structure includes a benzene ring with a methyl group at the meta position (3) and a methylsulfonamido group at the para position (4). This unique arrangement contributes to its chemical properties and biological activities.
3-Methyl-4-(methylsulfonamido)benzoic acid exhibits notable biological activity, particularly as an anti-inflammatory agent. It may also possess antibacterial properties due to its sulfonamide moiety, which is known for inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, its structural similarity to other biologically active compounds suggests potential applications in pharmacology and medicinal chemistry.
The primary method for synthesizing 3-Methyl-4-(methylsulfonamido)benzoic acid involves the reduction of 3-Methyl-4-nitrobenzoic acid using reduced iron powder under acidic conditions. The detailed synthesis steps include:
3-Methyl-4-(methylsulfonamido)benzoic acid has several applications:
Several compounds share structural similarities with 3-Methyl-4-(methylsulfonamido)benzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
3-Methyl-2-(methylsulfonamido)benzoic acid | 926206-21-5 | 1.00 |
5-Methyl-2-(methylsulfonamido)benzoic acid | 1017051-55-6 | 1.00 |
4-Methyl-3-(methylsulfonamido)benzoic acid | 450368-33-9 | 0.95 |
Methyl 2-methanesulfonamidobenzoate | 716-41-6 | 0.92 |
Uniqueness: The unique positioning of the methylsulfonamido group at the para position relative to the methyl group distinguishes this compound from others in its class, potentially influencing its biological activity and solubility characteristics.